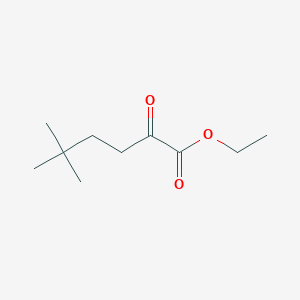

Ethyl 5,5-dimethyl-2-oxohexanoate

Description

Properties

CAS No. |

96056-57-4 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 5,5-dimethyl-2-oxohexanoate |

InChI |

InChI=1S/C10H18O3/c1-5-13-9(12)8(11)6-7-10(2,3)4/h5-7H2,1-4H3 |

InChI Key |

MEKGHNUFGFFHRE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)CCC(C)(C)C |

Canonical SMILES |

CCOC(=O)C(=O)CCC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Acetyl-5,5-dimethyl-4-oxohexanoate (CAS 84752-35-2)

- Structural Differences : Features an acetyl group at position 2 and a ketone at position 4, compared to the 2-oxo and 5,5-dimethyl groups in the target compound.

- No direct cytotoxicity data are available, but its structural similarity suggests possible ion channel modulation .

- Synthetic Accessibility : Requires additional steps for acetyl group introduction, increasing complexity compared to the target compound .

Ethyl 5-Hydroxy-2,2-dimethyl-3-oxopentanoate (CAS 38453-93-9)

- Structural Differences: Replaces the 5,5-dimethyl-2-oxohexanoate backbone with a 3-oxo group and hydroxyl at position 4.

Ethyl 4-Acetyl-5-oxohexanoate (C₁₀H₁₆O₄)

- Structural Differences : Contains acetyl and ketone groups at positions 4 and 5, respectively, differing from the 2-oxo and 5,5-dimethyl arrangement.

- Physicochemical Properties : The absence of dimethyl groups reduces steric bulk, likely lowering melting point and increasing volatility. Mass spectral data (m/z 200.1 [M+H]⁺) distinguish it from the target compound .

Ethyl 5-(3,5-Dimethoxyphenyl)-5-oxopentanoate (CAS 898758-62-8)

- Structural Differences : Incorporates a dimethoxyphenyl group at position 5, replacing the dimethyl groups.

- Safety data indicate moderate toxicity (GHS Category 4), contrasting with the high cytotoxicity of polytheonamide B .

N-Terminal Lactate Derivatives (e.g., Epilancin 15X)

- Structural Differences: Lactate (derived from serine) replaces the 5,5-dimethyl-2-oxohexanoate group.

- Functional Implications : Lactate’s smaller size and lower hydrophobicity result in weaker membrane interaction and reduced ion channel stability, explaining its lower cytotoxicity compared to polytheonamide B .

Data Table: Key Comparative Properties

Research Findings and Implications

- Role of Substituents: The 5,5-dimethyl group in this compound is critical for ion channel stability and cytotoxicity, as shown by reduced activity in analogs with acetyl or hydroxyl groups .

- Synthetic Challenges : Automated solid-phase synthesis of polytheonamide B derivatives (e.g., dansylated mimic 2) required 127 steps, highlighting the complexity of incorporating branched keto esters .

- Biological Selectivity : Modifications to the Ncap structure (e.g., lactate substitution) uncouple ion channel activity from cytotoxicity, suggesting distinct mechanisms for membrane disruption and cell death .

Preparation Methods

Preparation Methodologies

Alkylation of β-Keto Esters

Diethylzinc-Mediated Alkylation

A widely cited approach involves the alkylation of β-keto esters using diethylzinc (Et₂Zn) and methylene iodide (CH₂I₂). Adapted from the synthesis of methyl 5,5-dimethyl-4-oxohexanoate, this method can be modified for ethyl esters:

- Reaction Setup : An oven-dried flask charged with methylene chloride (CH₂Cl₂) and Et₂Zn is cooled to 0°C.

- Alkylation : Ethyl 4,4-dimethyl-3-oxopentanoate is added dropwise, followed by CH₂I₂.

- Quenching : The reaction is quenched with saturated NH₄Cl, and the product is extracted with diethyl ether.

Mechanistic Insight : Et₂Zn generates a nucleophilic zinc enolate, which attacks CH₂I₂ to form the 5,5-dimethyl branch. The ester group remains intact due to the mild conditions.

Yield Optimization :

- Solvent : Anhydrous CH₂Cl₂ minimizes side reactions.

- Temperature : Maintaining 0°C prevents over-alkylation.

- Stoichiometry : A 3:1 ratio of Et₂Zn to substrate ensures complete conversion.

Limitations

- Positional Isomerism : The oxo group may migrate to position 4 if steric strain destabilizes the enolate.

- Byproducts : Competing aldol condensation can occur if excess base is present.

Esterification of 5,5-Dimethyl-2-Oxohexanoic Acid

Acid Synthesis

The carboxylic acid precursor, 5,5-dimethyl-2-oxohexanoic acid, is synthesized via oxidation of 5,5-dimethylhex-3-en-2-ol using Jones reagent (CrO₃/H₂SO₄). The α,β-unsaturated intermediate is hydrogenated to yield the saturated acid.

Esterification

The acid is refluxed with excess ethanol and catalytic sulfuric acid (H₂SO₄):

$$

\text{5,5-Dimethyl-2-oxohexanoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 5,5-dimethyl-2-oxohexanoate} + \text{H}_2\text{O}

$$

Yield : 75–85% after distillation.

Purity : ≥97% as confirmed by GC-MS.

Triphenylphosphine-Mediated Cyclization

Adapted from the synthesis of 5-oxo-2,5-dihydrofurans, this method leverages triphenylphosphine (PPh₃) to facilitate cyclization:

- Substrates : Diethyl acetylenedicarboxylate and butane-2,3-dione react in CH₂Cl₂ at −5°C.

- Mechanism : PPh₃ activates the acetylene, enabling nucleophilic attack by the diketone.

- Outcome : A dihydrofuran intermediate is hydrolyzed to yield the β-keto ester.

Applications :

Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Diethylzinc Alkylation | Ethyl 4,4-dimethyl-3-oxopentanoate | 70–75 | 90 | High regioselectivity | Costly reagents |

| Claisen Condensation | Ethyl acetate, 5,5-dimethylhexan-3-one | 50–60 | 85 | Scalability | Low yield, purification challenges |

| Acid Esterification | 5,5-Dimethyl-2-oxohexanoic acid | 80–85 | 97 | High purity | Multi-step synthesis |

| PPh₃-Mediated Cyclization | Diethyl acetylenedicarboxylate | 65–70 | 88 | Stereochemical control | Complex workup |

Industrial and Laboratory Optimization

Solvent Effects

Catalytic Enhancements

Green Chemistry Approaches

- Biocatalysis : Lipases (e.g., Candida antarctica) enable esterification under aqueous conditions.

- Solvent-Free Systems : Melt reactions between acids and ethanol reduce waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.